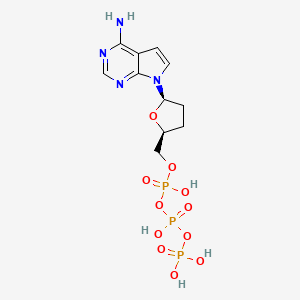![molecular formula C10H10N2O2 B12813204 2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-19-1](/img/structure/B12813204.png)
2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant has been developed . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones is an example of an operationally simple reaction that proceeds under mild conditions and can be executed on a gram scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as the C-3 chalcogenation, involve replacing hydrogen atoms with other groups like sulfur or selenium.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxygen, and chalcogen sources (e.g., sulfur or selenium compounds). Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as 3-ArS/ArSe derivatives .
Aplicaciones Científicas De Investigación
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 of the molecule . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar structural features.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with distinct functional groups.
Uniqueness
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its methoxy and methyl substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
17326-19-1 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-methoxy-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-11-9(14-2)5-10(13)12(8)6-7/h3-6H,1-2H3 |
Clave InChI |
BSCHRNZCVVUQJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=CC2=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


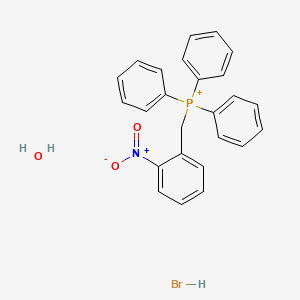

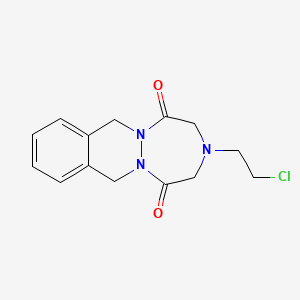
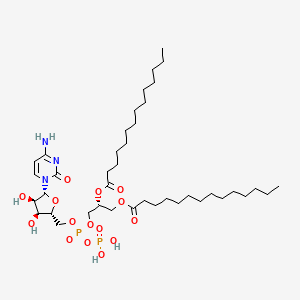
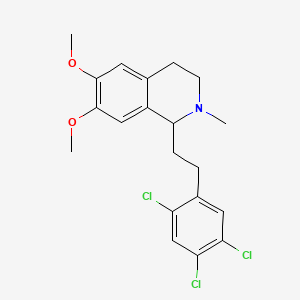
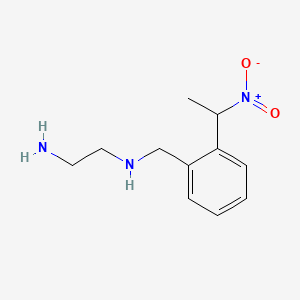
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
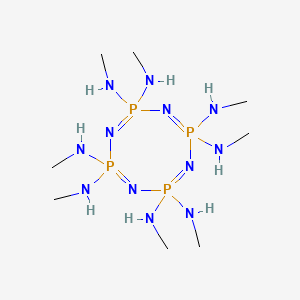


![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
